![molecular formula C9H6ClNO3 B1619356 7-Chloro-4-methoxy-1h-indole-2,3-dione CAS No. 15345-55-8](/img/structure/B1619356.png)
7-Chloro-4-methoxy-1h-indole-2,3-dione
Overview
Description
“7-Chloro-4-methoxy-1h-indole-2,3-dione” is a chemical compound with the molecular formula C9H8ClNO . It has a molecular weight of 181.62 . The compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of “7-Chloro-4-methoxy-1h-indole-2,3-dione” is represented by the InChI code: 1S/C9H8ClNO/c1-12-8-3-2-7 (10)9-6 (8)4-5-11-9/h2-5,11H,1H3
.
Physical And Chemical Properties Analysis
The compound “7-Chloro-4-methoxy-1h-indole-2,3-dione” is a solid . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .
Scientific Research Applications
Medicine: Antiviral and Anticancer Applications
7-Chloro-4-methoxy-1h-indole-2,3-dione, as part of the indole derivative family, shows promise in antiviral and anticancer applications. Indole derivatives have been reported to inhibit influenza A and Coxsackie B4 virus, highlighting their potential in antiviral therapy . Additionally, they are explored for their role in cancer treatment, where they may act as tryptophan dioxygenase inhibitors, potentially serving as anticancer immunomodulators .
Agriculture: Plant Growth Regulation
In agriculture, indole derivatives like 7-Chloro-4-methoxy-1h-indole-2,3-dione can be significant due to their structural similarity to plant hormones such as indole-3-acetic acid. This hormone is crucial for plant growth and development, suggesting that such compounds could be used to regulate plant growth .
Material Science: Synthesis of Novel Materials
The indole nucleus is a versatile scaffold for synthesizing novel materials with potential applications in material science. The ability to modify the indole structure allows for the creation of new compounds with desirable properties for various applications, including the development of new polymers or coatings .
Environmental Science: Ecotoxicology Studies
Indole derivatives can be used in environmental science to study their impact on ecosystems. Their potential toxicity and biodegradability can be assessed to understand how they affect environmental health and safety .
Analytical Chemistry: Chemical Analysis and Detection
In analytical chemistry, compounds like 7-Chloro-4-methoxy-1h-indole-2,3-dione can be used as standards or reagents in chemical analyses. Their unique properties may aid in the detection and quantification of various substances in complex mixtures .
Biochemistry: Enzyme Inhibition Studies
The structural features of indole derivatives make them suitable candidates for studying enzyme inhibition. They can be used to understand enzyme mechanisms and to design inhibitors that can regulate biochemical pathways, which is vital for drug discovery .
Pharmacology: Drug Development
Indole derivatives are known for their broad pharmacological activities. They can bind with high affinity to multiple receptors, making them valuable in the development of new therapeutic drugs for a range of diseases .
Chemical Engineering: Process Optimization
In chemical engineering, the synthesis and application of compounds like 7-Chloro-4-methoxy-1h-indole-2,3-dione can lead to process optimization. Their use in catalysis and reaction engineering can improve the efficiency and sustainability of chemical processes .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 7-chloro-4-methoxy-1h-indole-2,3-dione, have a broad spectrum of biological activities . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular functions . These interactions can result in a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways and their downstream effects contribute to the diverse biological activities of indole derivatives .
Result of Action
The broad-spectrum biological activities of indole derivatives suggest that they can have diverse molecular and cellular effects .
properties
IUPAC Name |
7-chloro-4-methoxy-1H-indole-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3/c1-14-5-3-2-4(10)7-6(5)8(12)9(13)11-7/h2-3H,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVWQQZWRTXTMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)NC(=O)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70302189 | |
Record name | 7-chloro-4-methoxy-1h-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70302189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-4-methoxy-1h-indole-2,3-dione | |
CAS RN |
15345-55-8 | |
Record name | 15345-55-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149597 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-chloro-4-methoxy-1h-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70302189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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